molecular formula C4H4ClNO2S2 B2793481 2-Chlorothiophene-3-sulfonamide CAS No. 1773488-28-0

2-Chlorothiophene-3-sulfonamide

Cat. No.: B2793481
CAS No.: 1773488-28-0
M. Wt: 197.65
InChI Key: XIOLQAKKUCPGGY-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Synthetic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.comrroij.com Its aromatic nature, stemming from the delocalization of six π-electrons, makes it analogous in some respects to benzene (B151609), undergoing similar electrophilic substitution reactions. rroij.comtandfonline.com This reactivity allows for the introduction of various functional groups onto the thiophene ring, creating a diverse array of derivatives. tandfonline.com

In synthetic chemistry, the thiophene nucleus serves as a versatile building block for the construction of more complex molecules. derpharmachemica.comespublisher.com Its derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with novel electronic properties. tandfonline.comespublisher.com The ability of the thiophene ring to act as a bioisostere for the benzene ring is a particularly valuable attribute in medicinal chemistry, often leading to compounds with retained or enhanced biological activity. rroij.com The synthesis of thiophene and its derivatives can be achieved through various methods, including the Paal-Knorr synthesis, the Gewald reaction, and high-temperature reactions involving sulfur and hydrocarbons like n-butane or acetylene. derpharmachemica.comrroij.comorganic-chemistry.org

Importance of the Sulfonamide Functional Group in Chemical Science

The sulfonamide functional group, characterized by the -SO₂NH₂ moiety, is of paramount importance in chemical science, particularly in the realm of medicinal chemistry. wisdomlib.orgresearchgate.net This group is a key structural feature in a wide range of pharmaceuticals, most notably the sulfonamide antibacterial drugs, which were among the first effective chemotherapeutic agents. nih.govekb.eg

The chemical properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, contribute to its capacity to interact with biological targets. researchgate.net Beyond its role in antibacterial agents, the sulfonamide group is found in drugs with diverse pharmacological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.govnih.gov In synthetic chemistry, the sulfonamide group is also utilized as a protecting group for amines due to its stability and the relative ease of its subsequent removal. ekb.eg Its electron-withdrawing nature can also influence the reactivity of adjacent parts of a molecule. nih.gov

Overview of 2-Chlorothiophene-3-sulfonamide in Research Context

This compound is a specific derivative within the broader class of thiophene sulfonamides. Its structure features a thiophene ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 3-position. This particular arrangement of substituents makes it a subject of interest in synthetic and medicinal chemistry research.

The presence of the chlorine atom and the sulfonamide group at these specific positions influences the electronic properties and reactivity of the thiophene ring, opening up avenues for further chemical modifications. Research involving this compound often focuses on its utility as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, related compounds like 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide serve as key intermediates in the production of carbonic anhydrase inhibitors such as Brinzolamide. innospk.com

The synthesis of this compound itself can be approached through various synthetic routes, often involving the chlorination and subsequent sulfamoylation of a thiophene precursor. The study of its reactions and properties contributes to the fundamental understanding of substituted thiophene systems and aids in the design of new chemical entities.

Table 1: Chemical and Physical Properties of 2-Chlorothiophene (B1346680) and its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Chlorothiophene96-43-5C₄H₃ClS118.58127-1291.286
5-Chlorothiophene-2-sulfonamide (B1586055)53595-66-7C₄H₄ClNO₂S₂197.7Not AvailableNot Available
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide160982-11-6C₆H₅BrClNO₃S₂334.6492.21.936
This compound1773488-28-0C₄H₄ClNO₂S₂197.7Not AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOLQAKKUCPGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Transformations of 2 Chlorothiophene 3 Sulfonamide

Synthetic Methodologies for Thiophene (B33073) Sulfonamides

The synthesis of thiophene sulfonamides, a key structural motif in various functional molecules, is accomplished through a range of chemical strategies. These methods have evolved from classical, often harsh, procedures to more sophisticated, efficient, and environmentally conscious techniques.

Traditional Sulfonylation Approaches (e.g., Chlorosulfonation followed by Amination)

The most conventional and long-standing method for preparing aryl sulfonamides is a two-step process involving electrophilic aromatic substitution with chlorosulfonic acid, followed by amination. nih.gov In this approach, the thiophene ring reacts with chlorosulfonic acid to generate the corresponding thiophenesulfonyl chloride. This intermediate is highly reactive and is typically not isolated but is directly treated with ammonia (B1221849) or a primary/secondary amine to yield the desired sulfonamide. nih.govvulcanchem.com

The direct chlorosulfonation of thiophene itself is often complicated by the high reactivity of the thiophene ring, which can lead to a mixture of isomers and polysubstituted byproducts. iust.ac.ir The reaction conditions, such as temperature and the stoichiometry of the chlorosulfonating agent, must be carefully controlled to optimize the yield of the desired sulfonyl chloride. For instance, the reaction of unsubstituted benzo[b]thiophene with chlorosulfonic acid often results in a mixture of sulfonyl chloride isomers.

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis (e.g., Copper-catalyzed, Palladium-catalyzed, Suzuki Cross-Coupling)

Modern synthetic chemistry has introduced various metal-catalyzed cross-coupling reactions to construct the C-S and S-N bonds inherent to sulfonamides, offering milder conditions and greater functional group tolerance compared to traditional methods.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for forming C-S bonds. One notable method is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which can be adapted for chlorosulfonylation. This involves the reaction of an arylboronic acid with a sulfonyl chloride synthon, offering a regioselective route to aryl sulfonyl chlorides that are not easily accessible through electrophilic aromatic substitution. nih.gov For example, 5-arylthiophene-2-sulfonamides have been synthesized by a Pd(0)-catalyzed Suzuki-Miyaura coupling between 5-bromothiophene-2-sulfonamide (B1270684) and various aryl boronic acids. nih.govresearchgate.net

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for the N-arylation step, coupling aryl halides with sulfonamides. thieme-connect.com Copper-catalyzed methods have been developed for the formation of sulfonamides from sodium sulfinates and amines, providing an alternative to the use of sulfonyl chlorides. ekb.eg One-pot procedures involving an initial iron-catalyzed iodination of an arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide have been successfully developed for synthesizing diaryl sulfonamides. thieme-connect.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel oxidative C-H/C-H cross-coupling reactions between (hetero)aromatic sulfonamides and (hetero)arenes. acs.orgchim.it This approach allows for the direct formation of ortho-sulfonamido bi(hetero)aryls, demonstrating broad substrate scope, including thiophene sulfonamides. acs.orgchim.it

Summary of Metal-Catalyzed Sulfonamide Synthesis
Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Pd(PPh₃)₄ / K₃PO₄Suzuki-Miyaura Coupling5-Bromothiophene-2-sulfonamide, Aryl boronic acidsGood yields (56-72%) for 5-arylthiophene sulfonamides. nih.gov
FeCl₃ / CuI / Cs₂CO₃One-Pot Iodination/N-ArylationAnisoles, Primary sulfonamides (including thiophene-based)Regioselective para-amination of activated arenes. thieme-connect.com
RhCl₃·3H₂O / Cu(OAc)₂Oxidative C-H/C-H CouplingThiophene sulfonamides, (Hetero)arenesDirect ortho-arylation of sulfonamides. acs.orgchim.it
Pd CatalystChlorosulfonylationArylboronic acids, Phenyl chlorosulfateMild conditions, high functional group tolerance. nih.gov

Oxidative Coupling and Electrophilic Amination Strategies

Oxidative coupling reactions provide a powerful and increasingly popular route to sulfonamides by directly forming the S-N bond from more fundamental precursors, often avoiding the need for pre-formed sulfonyl chlorides.

One strategy involves the oxidative C-H/C-H cross-coupling between a (hetero)aromatic sulfonamide and a (hetero)arene, as mentioned with rhodium catalysis. acs.org Another innovative approach is the electrochemical oxidative coupling of thiols and amines. This environmentally benign method uses electricity to drive the transformation, coupling readily available starting materials with high efficiency and forming hydrogen as the only byproduct. nih.gov The reaction proceeds via the anodic oxidation of the thiol to a disulfide, which then couples with the amine. nih.gov Metal-free oxidative coupling of aryl thiols and amines mediated by reagents like I2O5 has also been reported, offering a pathway to various sulfonamides in moderate to good yields. thieme-connect.com

Regioselective Synthesis of Substituted Thiophene Sulfonamides

Achieving regioselectivity is a critical challenge in the functionalization of the thiophene ring. Several strategies have been developed to control the position of sulfamoylation and other substitutions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction using pre-functionalized thiophenes (e.g., bromothiophenes), provide excellent regiocontrol. nih.govnih.govresearchgate.net

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce environmental impact. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and the development of catalyst systems that minimize waste. sci-hub.sersc.org

Water has been successfully employed as a green solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines, often using a simple base like sodium carbonate as an HCl scavenger. rsc.orgmdpi.com This approach simplifies product isolation, which often only requires filtration after acidification, and avoids the use of toxic organic solvents. rsc.orgmdpi.com

Mechanosynthesis, or solvent-free synthesis using ball-milling, represents another significant green advancement. rsc.org A one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis from disulfides, which are oxidized and chlorinated in situ before amination. This method dramatically reduces the environmental factor (E-factor) compared to traditional solution-based protocols. rsc.org Other green methods include ultrasound-assisted and microwave-assisted syntheses, which can accelerate reactions and improve yields. nih.gov

Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides
ParameterTraditional Approach (e.g., Chlorosulfonation)Green Approach (e.g., in Water, Mechanosynthesis)Reference
SolventOften toxic/volatile organic solvents (e.g., dichloroethane)Water or solvent-free (neat) rsc.orgrsc.org
ReagentsHarsh/toxic reagents (e.g., chlorosulfonic acid)Benign bases (e.g., Na₂CO₃), recyclable catalysts sci-hub.semdpi.com
ByproductsAcidic waste (e.g., HCl), polysulfonated productsMinimal waste, often just water or benign salts rsc.orgrsc.org
WorkupOften requires extraction with organic solventsSimple filtration rsc.org
E-FactorHigh (e.g., ~112-209)Low (e.g., ~1-3) rsc.org

Precursor Chemistry and Intermediate Synthesis for 2-Chlorothiophene-3-sulfonamide

The synthesis of the specific target molecule, this compound, requires the strategic assembly of a correctly substituted thiophene ring. The typical synthetic route involves the preparation of a 2-chlorothiophene-3-sulfonyl chloride intermediate, which is then subjected to amination.

A plausible synthetic pathway begins with a suitable 3-substituted thiophene. Direct chlorosulfonation of 2-chlorothiophene (B1346680) would likely lead to a mixture of isomers, with the 5-position being highly activated. Therefore, a more controlled approach is necessary. One such method involves starting with a precursor where the desired sulfonyl group functionality is introduced regioselectively at the 3-position.

A patented method for a related compound, 3-ethanoyl-2-thiophenesulfonamide, provides insight. It starts with a 2-(benzyl mercapto ether) thiophene derivative, which is oxidized (e.g., with trichloroisocyanuric acid in acetic acid and water) to generate the thiophenesulfonyl chloride intermediate. google.com This intermediate is then reacted with ammonia to form the final sulfonamide. google.com Adapting this to the target molecule would involve starting from a 3-substituted-2-chlorothiophene precursor.

Alternatively, a synthesis could start from 2-chlorothiophene. chemicalbook.com Lithiation of 2-chlorothiophene, followed by quenching with sulfur dioxide and subsequent treatment with an aminating agent like hydroxylamine-O-sulfonic acid, could potentially install the sulfonamide group at the 3-position, although regioselectivity can be an issue. The synthesis of this compound is generally described as a three-step process, though specific details on achieving the 3-sulfonamide regioselectivity from simple precursors are not extensively documented in readily available literature. vulcanchem.com

Preparation of Chlorinated Thiophene Intermediates

The synthesis of this compound typically commences with the formation of a key chlorinated intermediate, 2-chlorothiophene. Thiophene can undergo electrophilic chlorination using reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) to yield 2-chlorothiophene vulcanchem.com.

Following the initial chlorination, the next critical step is the introduction of a sulfonyl group at the 3-position of the thiophene ring. This is commonly achieved through sulfonation of 2-chlorothiophene with chlorosulfonic acid (ClSO₃H). This reaction produces the vital intermediate, 2-chlorothiophene-3-sulfonyl chloride vulcanchem.comnih.gov. The reaction is carefully managed at low temperatures to control its exothermicity and prevent side reactions.

Alternative patented methods describe the synthesis of related chloro-thiophenesulfonyl chlorides starting from different precursors. For instance, one process involves the oxidative chlorination of a thioether intermediate, such as 3-acetyl-5-chloro-2-(benzylthio)thiophene, using chlorine gas in a solution of ethyl acetate, which generates a sulfenyl chloride that is further oxidized to the sulfonyl chloride google.com. Another approach uses trichloroisocyanuric acid (TCCA) in glacial acetic acid and water to convert a thiophene benzyl (B1604629) thioether into the corresponding thiophenesulfonyl chloride google.com.

Functionalization of Thiophene Ring Systems

The final step in the primary synthesis of this compound is the functionalization of the thiophene ring system by converting the sulfonyl chloride group into a sulfonamide. This is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride intermediate (2-chlorothiophene-3-sulfonyl chloride) is treated with an amine source youtube.com.

Typically, bubbling ammonia gas through the reaction mixture or adding a solution of ammonium (B1175870) hydroxide (B78521) results in the displacement of the chloride on the sulfonyl group to form the primary sulfonamide google.com. The general reaction scheme involves the attack of the nitrogen nucleophile (ammonia) on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of hydrogen chloride, which is neutralized by a base present in the reaction medium . For substituted sulfonamides, primary or secondary amines are used instead of ammonia. For example, the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine (B42293) in a solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) yields N-tert-butyl-5-chlorothiophene-2-sulfonamide .

Chemical Reactivity and Derivatization of this compound

This compound possesses several reactive sites—the chlorine atom on the thiophene ring, the sulfonamide moiety, and the aromatic ring itself—making it a versatile substrate for further chemical modification.

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the thiophene ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of both the sulfonamide group and the inherent aromaticity of the thiophene ring . While specific examples for this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar compounds. For instance, related chlorothiophene derivatives react with various nucleophiles to replace the chlorine atom researchgate.netresearchgate.net. The reaction of 2-chlorothiophene with N-alkylidene sulfonamides, catalyzed by sulfuric acid, leads to the formation of 2,5-disubstituted thiophenes, demonstrating the reactivity of the chloro-substituted position researchgate.net.

Oxidation and Reduction Pathways of the Sulfonamide Moiety and Thiophene Ring

The sulfonamide group and the thiophene ring can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The sulfur atom of the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone, though this often requires strong oxidizing agents. More commonly, the sulfonamide group itself can be the site of oxidative reactions. For example, oxidation of certain thiophene sulfonamides with reagents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can yield the corresponding sulfonic acids or other oxidized species . Anodic oxidation of N-aroylthiophene-2-sulfonamides has been shown to result in an intramolecular cyclization, forming spirocyclic dioxathia-azaspiro compounds researchgate.net.

Reduction: The sulfonamide group is generally stable but can be reduced to the corresponding amine under specific conditions. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of this transformation, converting the sulfonamide to an amine . This reduction provides a pathway to amino-thiophenes from their sulfonamide precursors. Additionally, under certain catalytic conditions, the thiophene ring itself can be reduced, though this typically requires harsh conditions that may also affect the sulfonamide group.

Halogen Substitution and Cross-Coupling Reactions

The chlorine atom on the thiophene ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form C-C bonds by coupling the aryl chloride with an organoboron compound, typically a boronic acid or its ester. This compound can be coupled with various aryl boronic acids to create biaryl structures, which are of interest in medicinal chemistry vulcanchem.com. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the chloro-thiophene bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org. Studies on related 2-bromo-5-chlorothiophene (B1265590) have shown that selective coupling at the more reactive bromine site can be achieved, followed by a second coupling at the chlorine site under different conditions mdpi.com.

Catalyst SystemBaseSolventTemperature (°C)ReactantsProductYield (%)Reference
PdCl₂(PhCN)₂ / tris-(2,6-dimethoxyphenyl)phosphineNa₂HPO₄THF/MeCN70Sulfamoyl chloride, Arylboronic acidAryl sulfonamide50-90 nih.gov
Pd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O1004-Chlorobenzonitrile, Thiophen-2-yltrifluoroborate4-(Thiophen-2-yl)benzonitrile95 organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable ligand. This method is highly versatile for synthesizing N-aryl derivatives. While direct examples on this compound are not explicitly detailed, the successful amination of other heteroaryl chlorides, including 3-chlorothiophene (B103000), demonstrates the feasibility of this transformation sci-hub.seresearchgate.net. The reaction typically employs a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., Xantphos, tBu₃P), and a strong base such as sodium tert-butoxide researchgate.netorganic-chemistry.org.

Catalyst/LigandBaseSolventTemperatureReactantsProduct TypeReference
Pd₂(dba)₃ / tBu₃P·HBF₄NaOtBuTolueneReflux4-Chloroanisole, DiphenylamineN-Aryl Amine researchgate.net
Pd(cinnamyl)Cl₂ / BippyPhosK₃PO₄Toluene100 °C(Hetero)aryl chloride, AmineN-(Hetero)aryl Amine researchgate.net

Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide group is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: N-alkylation of this compound can be achieved using various alkylating agents. Classic methods involve reacting the sulfonamide with an alkyl halide in the presence of a base like lithium hydride (LiH) in a polar aprotic solvent such as DMF dovepress.com. More modern and "green" approaches utilize alcohols as the alkylating agents, catalyzed by transition metals like manganese organic-chemistry.orgacs.org. For example, a variety of sulfonamides, including aryl and alkyl types, undergo efficient mono-N-alkylation with primary alcohols using a Mn(I) pincer catalyst acs.org. Another method employs catalytic manganese dioxide under solvent-free conditions organic-chemistry.org.

Catalyst/ReagentBaseSolventReactantsProduct TypeYield (%)Reference
LiH-DMF5-Bromothiophene-2-sulfonamide, Alkyl bromideN-Alkyl sulfonamide- dovepress.com
Mn(I) PNP pincerK₂CO₃t-Amyl alcoholp-Toluenesulfonamide, Benzyl alcoholN-Benzyl-p-toluenesulfonamide99 acs.org
Cu(TMHD)₂ / (TMS)₃SiOHLiOtBuMeCN/H₂OSulfonamide, Alkyl bromideN-Alkyl sulfonamide40-99 princeton.edu

Acylation: N-acylation introduces an acyl group onto the sulfonamide nitrogen, typically by reacting it with an acyl chloride or an acid anhydride (B1165640) tandfonline.comnih.gov. These reactions can be performed under basic conditions or catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂), which has been shown to be highly efficient even in catalytic amounts tandfonline.com. Solvent-free methods using reagents like P₂O₅/SiO₂ have also been developed for the N-acylation of sulfonamides with acyl chlorides and anhydrides scispace.com. Another approach uses N-acylbenzotriazoles as effective acylating agents in the presence of sodium hydride (NaH) epa.gov.

Catalyst/ReagentAcylating AgentSolventReactantsProduct TypeYield (%)Reference
Cu(OTf)₂Acyl chloride or AnhydrideDichloromethaneSulfonamide, Acylating AgentN-Acylsulfonamide80-97 tandfonline.com
NaHCO₃Benzoyl chlorideSolvent-freePrimary arylamine, Arylsulfonyl chlorideN-Benzoyl-N-arylsulfonamide72-96 scispace.com
NaHN-Acylbenzotriazole-Sulfonamide, Acylating AgentN-Acylsulfonamide76-100 epa.gov

Condensation Reactions with Carbonyl Compounds

The sulfonamide functional group in this compound possesses a reactive primary amine component that readily participates in condensation reactions with various carbonyl compounds, primarily aldehydes and ketones. researchgate.netscispace.com This reaction is a fundamental method for synthesizing Schiff bases (also known as imines or azomethines), which are compounds characterized by a carbon-nitrogen double bond (-C=N-). ekb.eg The resulting products, N-(2-chlorothiophen-3-yl)sulfonyl imines, are valuable intermediates in organic synthesis.

The general mechanism for this transformation involves a two-step acid-catalyzed process. Initially, the nucleophilic nitrogen atom of the sulfonamide attacks the electrophilic carbon atom of the carbonyl group, forming an unstable carbinolamine intermediate. scispace.com Subsequently, this intermediate undergoes dehydration (elimination of a water molecule) to yield the stable imine product. scispace.com

The reaction is typically carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. imist.ma The addition of a catalytic amount of a strong acid, like concentrated sulfuric acid, is often employed to facilitate the reaction. ekb.egimist.ma

While specific studies detailing the condensation of this compound are not extensively documented, the reactivity is well-established through analogous reactions with other aromatic and heterocyclic sulfonamides. For instance, various sulfa drugs and aminobenzenesulfonamides have been successfully condensed with a wide range of aromatic aldehydes to produce the corresponding Schiff bases in good yields. imist.manih.gov Research on the closely related 2-thiophenesulfonamide shows its successful condensation with trichloroacetaldehyde, further supporting the viability of this transformation. researchgate.net

The table below summarizes representative conditions and products from analogous condensation reactions involving other sulfonamides, which serve as a model for the expected reactivity of this compound.

Table 1: Analogous Condensation Reactions of Sulfonamides with Carbonyl Compounds

Sulfonamide ReactantCarbonyl ReactantCatalystSolventConditionsProduct TypeReference(s)
3-Aminobenzenesulfonamide2-Hydroxy-7-methylquinoline-3-carbaldehydeH₂SO₄EthanolReflux, 5 hoursSchiff Base imist.ma
3-Aminobenzenesulfonamide2-Hydroxy-7-methoxyquinoline-3-carbaldehydeH₂SO₄EthanolReflux, 6 hoursSchiff Base imist.ma
Sulfamethoxypyridazine2-Hydroxy-1-NaphthaldehydeNone specifiedNot specifiedCondensationSchiff Base nih.gov
2-ThiophenesulfonamideTrichloroacetaldehydeNone specifiedNot specifiedCondensationN-(1-hydroxyethyl)sulfonamide researchgate.net
4-Sulfonyloxy Aniline DerivativeVarious Aromatic AldehydesNone specifiedNot specifiedCondensationSchiff Base grafiati.com

Spectroscopic and Advanced Characterization of 2 Chlorothiophene 3 Sulfonamide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the connectivity, molecular weight, functional groups, and electronic nature of 2-chlorothiophene-3-sulfonamide and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of thiophene-based sulfonamides, the aromatic protons typically appear in the region of 6.51 to 7.70 ppm. rsc.org For a related compound, 2,5-dichlorothiophene-3-sulfonamide (B1305105), the single proton on the thiophene (B33073) ring at the 4-position is observed as a singlet between 7.5 and 8.0 ppm. smolecule.com The protons of the sulfonamide (-SO₂NH₂) group are often seen as a broad singlet at a higher chemical shift, for instance, between 10 and 12 ppm in 2,5-dichlorothiophene-3-sulfonamide. smolecule.com

The ¹³C NMR spectrum provides information on the carbon framework. For 2,5-dichlorothiophene-3-sulfonamide, the chlorinated carbons (C-2 and C-5) resonate in the range of 120-130 ppm, while the carbon bearing the sulfonamide group (C-3) appears between 130-140 ppm. smolecule.com The remaining thiophene carbon (C-4) is found in the 125-135 ppm region. smolecule.com These chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the sulfonamide group. smolecule.com

Table 1: Representative NMR Data for Thiophene Sulfonamide Derivatives

NucleusFunctional GroupChemical Shift (ppm)MultiplicityReference
¹HThiophene-H6.51 - 7.70Varies rsc.org
¹HSulfonamide-NH₂10 - 12Broad Singlet smolecule.com
¹³CChlorinated Thiophene-C120 - 130- smolecule.com
¹³CSulfonamide-bearing Thiophene-C130 - 140- smolecule.com
¹³CThiophene-CH125 - 135- smolecule.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For 2,5-dichlorothiophene-3-sulfonamide, a related compound, the protonated molecular ion peak [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 232. smolecule.com High-resolution mass spectrometry can further confirm the molecular formula by providing a highly accurate mass measurement. smolecule.com The fragmentation of sulfonamides often involves the loss of the SO₂ group (a difference of 64 mass units) and the NH₂ group (a difference of 16 mass units). smolecule.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a thiophene sulfonamide derivative will exhibit characteristic bands for the sulfonamide and the thiophene ring.

The sulfonamide group (-SO₂NH₂) shows two prominent stretching vibrations for the S=O bonds. smolecule.com The N-H stretching vibrations of a primary sulfonamide typically appear as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. smolecule.com The exact position of these bands can be influenced by hydrogen bonding. smolecule.com

The thiophene ring also has characteristic IR absorptions. Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ range, while C=C stretching vibrations within the ring appear between 1500-1400 cm⁻¹. smolecule.com

Table 2: Characteristic IR Absorption Frequencies for Thiophene Sulfonamide Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
Sulfonamide (NH₂)N-H Stretching3400 - 3200 smolecule.com
Sulfonamide (SO₂)S=O StretchingNot specified smolecule.com
Thiophene RingAromatic C-H Stretching3100 - 3000 smolecule.com
Thiophene RingC=C Stretching1500 - 1400 smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, these are typically transitions from non-bonding (n) or pi (π) orbitals to anti-bonding pi (π*) orbitals. uobabylon.edu.iq

Molecules with conjugated π systems, such as those containing thiophene rings, tend to absorb light at longer wavelengths. libretexts.org The specific absorption maxima can be influenced by the substituents on the aromatic ring. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis spectra and help in the assignment of the observed electronic transitions to specific valence, mixed valence-Rydberg, and Rydberg states. researchgate.netsemanticscholar.org

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. mdpi.com

For thiophene sulfonamide derivatives, X-ray crystallography can reveal the conformation of the molecule and how the molecules pack in the crystal lattice. mdpi.com For instance, the sulfonamide group's NH₂ can act as a hydrogen bond donor, forming interactions with the sulfone oxygen atoms of neighboring molecules, leading to the formation of dimers or chain structures. smolecule.com The bond angles within the sulfonamide group, such as the O=S=O angle, are typically around 120-121°. mdpi.com In a study of related compounds, the experimentally determined bond lengths for S=O and S-NH₂ in the sulfonamide group were 1.42 Å and 1.64 Å, respectively. mdpi.com

Chromatographic and Purity Assessment Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture, making it an essential tool for assessing the purity of synthesized compounds like this compound. google.com

In the synthesis of related thiophene sulfonamide derivatives, HPLC has been used to confirm the purity of the final products, with purities greater than 99% being reported. google.com HPLC methods can be developed using various types of columns, such as mixed-mode columns, and different mobile phase compositions to achieve optimal separation. sielc.com Detection can be accomplished using techniques like UV detection or evaporative light scattering detection (ELSD). sielc.com For some compounds, the purity is assessed by a combination of Liquid Chromatography-Mass Spectrometry (LCMS) and UV detection. acs.org

Molecular Interactions and Mechanistic Insights

Enzyme Inhibition Kinetics and Mechanism of Action

The sulfonamide functional group is a well-established pharmacophore known for its ability to bind to the active sites of various metalloenzymes and other proteins. The following subsections provide a detailed analysis of the inhibitory mechanisms of 2-Chlorothiophene-3-sulfonamide and its derivatives against several important enzymes and receptors.

Aldose Reductase Inhibition: Competitive and Non-Competitive Mechanisms

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The overactivity of this enzyme leads to the accumulation of sorbitol, contributing to diabetic complications such as neuropathy, nephropathy, and cataracts.

While direct kinetic studies on this compound are not extensively documented in publicly available literature, research on structurally related thiophene (B33073) sulfonamides provides significant insights into their potential as aldose reductase inhibitors. A study on various sulfonamides demonstrated that these compounds can be effective inhibitors of sheep kidney aldose reductase. nih.gov For instance, 5-chlorothiophene-2-sulfonamide (B1586055) was found to exhibit competitive inhibition. nih.govmedeniyet.edu.tr In contrast, other derivatives, such as 2,5-dichlorothiophene-3-sulfonamide (B1305105), displayed a non-competitive inhibition mechanism and was identified as a potent inhibitor with a Ki value of 25.72 ± 6.45 µM. nih.govtandfonline.com

The mode of inhibition, whether competitive or non-competitive, is largely influenced by the substitution pattern on the thiophene ring. tandfonline.com Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the natural substrate. Non-competitive inhibitors, on the other hand, bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. The varied inhibition mechanisms observed among different chlorothiophene sulfonamides suggest that subtle structural modifications can significantly alter their binding mode to aldose reductase. nih.govmedeniyet.edu.tr

Table 1: Aldose Reductase Inhibition by Thiophene Sulfonamide Derivatives

Compound Inhibition Type IC50 (µM) Ki (µM)
5-Chlorothiophene-2-sulfonamide Competitive 37.27 - 87.65 45.61 ± 12.58
2,5-Dichlorothiophene-3-sulfonamide Non-competitive 37.27 - 87.65 25.72 ± 6.45

Data sourced from studies on sheep kidney aldose reductase. nih.govtandfonline.com

Carbonic Anhydrase (CA) Inhibition: Mechanism and Isozyme Selectivity

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.comnih.gov Sulfonamides are a classic class of carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site. nih.gov

Derivatives of this compound have shown potential as carbonic anhydrase inhibitors. The electron-withdrawing nature of the sulfonamide group is crucial for its inhibitory activity. The mechanism of inhibition involves the deprotonated sulfonamide nitrogen forming a coordinate bond with the Zn(II) ion at the active site, mimicking the transition state of the CO2 hydration reaction. mdpi.com

Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibition

Insulin-regulated aminopeptidase (IRAP) is a zinc-metalloprotease that has garnered interest as a potential target for cognitive enhancement. nih.govdiva-portal.org High-throughput screening of a large compound library identified an arylsulfonamide, N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide, as a hit for IRAP inhibition. nih.govdiva-portal.orgd-nb.infonih.gov

Structure-activity relationship studies on analogues of this hit revealed that both the sulfonamide functional group and a tetrazole ring in the meta position of the aromatic ring are critical for inhibitory activity against IRAP. nih.govd-nb.info The most potent inhibitor in this series demonstrated a moderate inhibitory capacity with an IC50 value of 1.1 ± 0.5 µM. nih.govdiva-portal.orgnih.gov The proposed mechanism of action involves the sulfonamide group interacting with the zinc ion in the active site of IRAP, a characteristic feature of many metalloprotease inhibitors. Further optimization of this class of inhibitors is considered necessary to enhance their potency for potential therapeutic use. nih.gov

Table 2: IRAP Inhibition by a this compound Derivative

Compound IC50 (µM) Key Structural Features for Activity
N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide 1.1 ± 0.5 Sulfonamide group, meta-tetrazole ring

Data from studies on IRAP from Chinese Hamster Ovary (CHO) cells. nih.govdiva-portal.orgnih.gov

Paraoxonase-1 (hPON1) Inhibition

Paraoxonase-1 (hPON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against atherosclerosis and detoxifying organophosphates. nih.govnih.gov The inhibition of hPON1 can have significant toxicological implications.

Studies have investigated the in vitro effects of various sulfonamides on human serum PON1. nih.govnih.gov These studies have revealed that sulfonamides can act as potent inhibitors of hPON1, with IC50 values in the micromolar range. nih.gov The inhibition mechanisms are varied, with some sulfonamides exhibiting competitive inhibition while others show non-competitive or mixed-type inhibition. nih.govnih.gov For example, a study on a series of sulfonamides found that compounds 3, 6, and 7 (5-chlorothiophene-2-sulfonamide) were competitive inhibitors, while others in the series were non-competitive. nih.gov The competitive inhibitors likely bind to the active site of the enzyme, which contains a catalytic calcium ion. mdpi.com

Table 3: Inhibition of hPON1 by Sulfonamide Derivatives

Compound Inhibition Type IC50 (µM) Ki (µM)
Sulfonamide 7 (5-chlorothiophene-2-sulfonamide) Competitive 24.10 - 201.45 4.41 ± 0.52 - 150.23 ± 20.73
Other Sulfonamides (1, 2, 4, 5, 8, 9) Non-competitive 24.10 - 201.45 4.41 ± 0.52 - 150.23 ± 20.73

Data from in vitro studies on human serum PON1. nih.gov

Purinergic (P2X) Receptor Antagonism

Purinergic P2X receptors are ligand-gated ion channels activated by extracellular ATP, playing roles in neurotransmission, inflammation, and pain sensation. acs.orgcilcare.com Antagonists of P2X receptors are being explored as potential therapeutics for chronic pain and other conditions. acs.orgfrontiersin.org

Sulfonamide derivatives have been identified as potent inhibitors of P2X receptors. acs.org Research into sulfonamide tethered (hetero)aryl ethylidenes has shown that these compounds can exhibit selectivity for different P2X receptor subtypes. acs.org For instance, in one study, a derivative with a 3-chlorothiophene (B103000) substitution (compound 7e) showed the highest potency towards the h-P2X4 receptor with an IC50 value of 1.61 ± 0.04 µM. acs.org This suggests that the chlorothiophene moiety can contribute favorably to the binding and antagonism of P2X receptors. The mechanism of antagonism likely involves the compound binding to the receptor in a way that prevents the conformational changes necessary for ion channel opening upon ATP binding.

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it an important target for antimicrobial agents. nih.gov Sulfonamides are classic competitive inhibitors of DHPS, acting as structural analogs of the natural substrate, p-aminobenzoic acid (pABA). nih.govontosight.ai

Derivatives of thiophene sulfonamide have been designed and synthesized as potential DHPS inhibitors. utrgv.edu Molecular docking studies have confirmed that these compounds can have a remarkable binding affinity for the active site of DHPS. utrgv.edu The sulfonamide group mimics the carboxylate of pABA, while the thiophene ring occupies the same pocket as the phenyl ring of pABA. The chlorine atom on the thiophene ring can further influence the binding affinity and electronic properties of the inhibitor. By competitively inhibiting DHPS, these compounds block the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for DNA synthesis and bacterial growth. nih.gov

Cholinesterase Inhibition

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. mdpi.comnih.gov While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, the broader class of thiophene-based sulfonamides has been investigated for this property. tandfonline.com

Research into novel hydrazone derivatives of thiophene-2-carboxamide revealed that the presence of carboxamide and thiophene groups played a positive role in inhibitory activity against cholinesterases. researchgate.net Some of these compounds achieved dual inhibition of both AChE and BChE with IC50 values comparable to the standard drug donepezil. researchgate.net Similarly, other studies on thiazole (B1198619) derivatives, which share structural similarities with thiophenes, have been pursued as potential cholinesterase inhibitors. tandfonline.com The general mechanism of inhibition often involves the inhibitor binding to the active site of the cholinesterase, preventing acetylcholine from being cleaved. wikipedia.orgnih.gov Although many synthesized thiophene and thiazole derivatives have shown weak to moderate inhibitory activity, these findings suggest that the thiophene sulfonamide scaffold is a viable starting point for designing more potent cholinesterase inhibitors. tandfonline.com

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govacs.orgmdpi.com Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.govmdpi.com Sulfonamide-based compounds have emerged as a significant class of NLRP3 inflammasome inhibitors. nih.govmdpi.com

Mechanistic studies show that these inhibitors can act directly on the NLRP3 protein. nih.govacs.orgacs.org For instance, a diaryl sulfonylurea, which is structurally related to sulfonamides, binds non-covalently to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation and thereby preventing inflammasome assembly and activation. acs.org A study on 2,3-dihydro-1H-indene-5-sulfonamide analogues identified a potent inhibitor that binds directly to the NLRP3 protein with a high affinity (KD: 102.7 nM), blocking its assembly and subsequent cell pyroptosis. Research on other sulfonamide-based inhibitors has confirmed direct targeting of the NLRP3 protein. nih.gov While research has often focused on sulfonylureas, the sulfonamide moiety itself is considered essential for activity. nih.gov Furthermore, NLRP3 inhibitors containing aromatic heterocycles show a high preference for thiophenes and thiazoles, highlighting the relevance of the this compound scaffold in this context. mdpi.com

Protein Binding and Ligand-Target Interactions

The biological effects of this compound derivatives are realized through their binding to specific protein targets. The thiophene sulfonamide scaffold is versatile and has been shown to interact with a range of proteins, including kinases, proteases, and receptors. researchgate.netnih.govacs.org

For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as an inhibitor of cyclin-dependent kinase 5 (cdk5), a target in Alzheimer's disease research. researchgate.net Crystal structures revealed an unusual binding mode to the hinge region of the kinase, mediated by a water molecule. researchgate.net In another context, derivatives of 5-chlorothiophene-2-carboxylic acid, which includes the chlorothiophene moiety, have been developed as dual inhibitors of thrombin and Factor Xa, key enzymes in the blood coagulation cascade. acs.org The binding of these inhibitors involves interactions with specific pockets within the enzymes, such as the S1 pocket of Factor Xa. acs.orgresearchgate.net

The sulfonamide group is a critical pharmacophore, often essential for binding and activity. nih.gov Studies using FKBP12 as a model protein show that sulfonamide oxygens are a key binding motif, forming a network of interactions with the protein. nih.govchemrxiv.org

Hydrogen Bonding and Hydrophobic Interactions

The binding of thiophene sulfonamides to their protein targets is stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.netacs.orgacs.org

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a prime contributor to hydrogen bonding. The two oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. acs.orgnih.gov In the complex between a sulfonamide inhibitor and Factor Xa, one of the sulfonyl oxygens forms a hydrogen bond with the main chain NH of Gly219. acs.org Similarly, in studies of NDM-producing K. pneumoniae, the oxygen atoms of the sulphonyl group in a 5-bromo-N-alkylthiophene-2-sulfonamide derivative formed two hydrogen bonds with Trp87 and Asp118 in the active pocket. nih.gov

Hydrophobic and Other Interactions: The thiophene ring itself is hydrophobic and contributes to binding by interacting with non-polar residues in the protein's binding site. researchgate.netacs.org For instance, in the inhibition of cdk5, hydrophobic features of the pharmacophore established non-polar interactions with residues Lys33, Phe80, Ile10, and Val18. researchgate.net The chlorine atom on the thiophene ring can also participate in specific interactions. Studies on Factor Xa inhibitors have shown that a chloro-substituent can engage in a favorable Cl−π interaction with a tyrosine residue (Tyr-228) at the bottom of the S1 binding pocket. acs.orgresearchgate.net Additionally, the thiophene ring can form π-π stacking interactions with aromatic residues like histidine. nih.gov

Covalent Modifications with Biological Macromolecules

While many inhibitors form reversible, non-covalent bonds with their targets, some exert their function by forming irreversible covalent bonds. The electrophilic nature of certain functional groups or "warheads" allows them to react with nucleophilic residues (like cysteine, serine, or lysine) on a target protein. mdpi.com

For compounds related to this compound, the potential for covalent modification has been noted. Research on 3-Acetyl-5-chlorothiophene-2-sulfonamide, a precursor to the drug Brinzolamide, suggests its inhibition mechanism can involve the formation of covalent bonds with nucleophiles, facilitated by the electron-withdrawing nature of the sulfonamide group. Another related compound, 3-(Bromomethyl)-2-chlorothiophene, possesses a reactive bromomethyl group that acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites in biological molecules. Furthermore, vinyl sulfonamides are a known class of warheads that react with cysteine residues to form stable thioethane sulfonamide adducts. mdpi.com While direct evidence for this compound acting as a covalent modifier is limited, the presence of an electron-deficient thiophene ring substituted with a halogen and a sulfonamide group suggests a potential for such reactivity under specific biological conditions.

Structure-Activity Relationships (SAR) through Molecular Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifying a compound's chemical structure affects its biological activity. For the thiophene sulfonamide scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties. nih.govbenthamdirect.comnih.gov These studies typically involve altering substituents on the thiophene ring and modifying the sulfonamide group itself.

Key findings from SAR studies on various thiophene sulfonamides indicate that the sulfonamide linker is often critical for activity. nih.gov In one study on PPARγ-targeted antidiabetics, replacing the sulfonamide linker with a carboxamide resulted in a loss of activity. nih.gov The thiophene ring is also considered a privileged scaffold, often serving as a bio-isosteric replacement for a phenyl ring and enhancing drug-receptor interactions through its sulfur atom. nih.gov

Impact of Substituent Position and Nature (e.g., Halogens, Heterocyclic Rings)

Halogens: The presence and position of halogen atoms on the thiophene ring significantly influence biological activity. In many series of thiophene sulfonamide inhibitors, a halogen at the 5-position (adjacent to the sulfur atom) is crucial for potency. For example, in a series of DprE1 inhibitors, the 5-chlorothiophene moiety was important for activity. acs.org Similarly, for some carbonic anhydrase inhibitors, the 5-chlorothiophene-2-sulfonamide was a potent N3-substituent. The introduction of a chlorine atom can enhance binding through specific interactions, such as the Cl-π interaction observed with Tyr-228 in the S1 pocket of factor Xa. acs.org However, the effect is not always positive; in some cases, adding a second chlorine atom to the thiophene ring can lead to a reduction in affinity.

Heterocyclic Rings: The thiophene ring itself is a key component, but its replacement with other rings has been explored to fine-tune activity. In studies of PPARγ modulators, replacing the benzene (B151609) ring of a lead compound with a thiophene ring was investigated. nih.gov The thiophene analog did not engage in the same π–π interactions as the benzene ring, which was thought to decrease its binding affinity. nih.gov In the development of NLRP3 inhibitors, aromatic heterocycles are highly preferred, with a particular emphasis on thiophenes and thiazoles, suggesting these rings are more favorable than others for this specific target. mdpi.com The choice of the heterocyclic core can impact not only potency but also properties like metabolic stability; for instance, a 2-chlorothiophene (B1346680) was chosen in one study to potentially slow the oxidation of the thiophene sulfur.

Data Tables

Table 1: Structure-Activity Relationship (SAR) Summary for Thiophene Sulfonamide Derivatives

Target/ActivityStructural ModificationObservationReference(s)
PPARγ Modulation Replacement of sulfonamide linker with amideLoss of activity nih.gov
PPARγ Modulation Replacement of benzene ring with thiopheneDecreased π–π interactions and binding affinity nih.gov
NLRP3 Inhibition Exchange of furan (B31954) ring for thiophene ringActivity was well-tolerated and equipotent acs.org
Factor Xa Inhibition 5-Chloro substituent on thiophene ringEnables Cl−π interaction with Tyr-228, enhancing binding acs.org
CDK5 Inhibition Halogen substitution on benzothiazole (B30560) moietyIncreased potency against cdk5, but decreased selectivity researchgate.net
Cholinesterase Inhibition Presence of thiophene and carboxamide groupsPlayed a positive role in inhibitory activity researchgate.net

Table 2: Inhibitory Activity of Selected Thiophene Sulfonamide Derivatives

Compound ClassTarget EnzymeInhibitory Value (IC₅₀ / Kᵢ)NotesReference(s)
Thiophene-based sulfonamidesHuman Carbonic Anhydrase I (hCA-I)Kᵢ: 66.49 nM - 234.99 µMShowed noncompetitive inhibition. nih.govresearchgate.net
Thiophene-based sulfonamidesHuman Carbonic Anhydrase II (hCA-II)Kᵢ: 74.88 nM - 38.04 µMShowed noncompetitive inhibition. nih.govresearchgate.net
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCyclin-dependent kinase 5 (cdk5)Moderately potent inhibitorIdentified from HTS screen. researchgate.net
Sulfonamide-based inhibitorsNLRP3 InflammasomeIC₅₀: 0.12 µM - 0.91 µMPotent and selective inhibition. nih.govacs.org
Thiophene-2-carboxamide hydrazonesAcetylcholinesterase (AChE)IC₅₀: 0.09 µM (for best compound)Activity comparable to standard Donepezil. researchgate.net
Thiophene-2-carboxamide hydrazonesButyrylcholinesterase (BChE)IC₅₀: 0.10 µM (for best compound)Activity comparable to standard Donepezil. researchgate.net

Role of the Sulfonamide Moiety in Binding and Activity

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, and its presence in this compound is critical to the molecule's biological activity. nih.govrevmedchir.ro This functional group is not merely a passive structural element but an active participant in molecular interactions, primarily through its ability to form strong hydrogen bonds and engage in electrostatic interactions. sdu.dknih.gov The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, allowing for precise and stable anchoring to amino acid residues within the active sites of target proteins. nih.gov

Research on various sulfonamide-containing molecules has consistently highlighted the group's role as a potent pharmacophore. For instance, in inhibitors of enzymes like carbonic anhydrase, the sulfonamide moiety is known to coordinate directly with a zinc ion in the enzyme's active site, a crucial interaction for inhibitory activity. nih.gov While the specific targets of this compound dictate the exact nature of these interactions, the fundamental principles remain the same. The sulfonamide's acidic proton and polar nature facilitate binding to polar pockets in proteins. sdu.dk

Interaction TypeDescriptionPotential Interacting Partners in ProteinsSignificance
Hydrogen Bonding (Donor)The N-H bond of the sulfonamide donates a hydrogen atom.Aspartate, Glutamate, Serine, Threonine, Main-chain carbonylsDirectional interaction that provides specificity and affinity.
Hydrogen Bonding (Acceptor)The sulfonyl oxygens (O=S=O) accept hydrogen atoms.Arginine, Lysine, Histidine, Asparagine, Glutamine, TryptophanContributes significantly to binding energy and complex stability.
Electrostatic InteractionsThe polarized S-O and N-H bonds interact with charged or polar residues.Charged (Asp, Glu, Lys, Arg) and polar amino acidsGuides the molecule into the binding pocket and contributes to affinity.
Metal Ion CoordinationThe sulfonamide nitrogen or oxygen atoms can coordinate with metal cofactors.Zinc, Copper, etc., in metalloenzymesOften the primary mechanism of action for enzyme inhibition (e.g., Carbonic Anhydrase). mdpi.com
NH–π InteractionsInteraction between the sulfonamide N-H group and the π-system of aromatic rings.Phenylalanine, Tyrosine, Tryptophan, HistidineStabilizes the conformation of the bound ligand. sdu.dk

Effect of Thiophene Ring Substitutions on Molecular Interactions

The substitution pattern on the thiophene ring of this compound has a profound impact on its molecular interactions and resulting biological activity. Substituents alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby influencing its binding affinity, selectivity, and metabolic stability. nih.govnih.gov

The chlorine atom at the 2-position of the thiophene ring is particularly significant. As an electron-withdrawing group, it modulates the acidity of the sulfonamide proton and the electron density of the thiophene ring. nih.gov This electronic perturbation can affect the strength of hydrogen bonds and other polar interactions with a target protein. Studies on the bioactivation of substituted thiophenes have shown that the position and nature of the substituent are critical. nih.gov For example, substitutions at different positions on a 2-acetylthiophene (B1664040) ring resulted in a wide range of reactive metabolite formation, with a 5-chloro substituent generally reducing bioactivation compared to an unsubstituted ring. nih.gov This suggests that the chloro group can influence how the molecule is processed by metabolic enzymes, which is an indirect but crucial aspect of its molecular interactions within a biological system.

Structure-activity relationship (SAR) studies on various heterocyclic sulfonamides provide insights into how different substituents can fine-tune activity. For instance, in a series of P2X4 receptor inhibitors, a compound featuring a 3-chlorothiophene substitution exhibited the highest potency, whereas the unsubstituted thiophene analog was inactive. acs.org This highlights the essential role of the chloro substituent in conferring the desired biological activity, likely by optimizing interactions within the receptor's binding pocket. acs.org

The replacement of the chlorine atom or the addition of other substituents would predictably alter the compound's activity profile. Introducing bulky groups could create steric hindrances, preventing optimal binding, while different electron-donating or withdrawing groups would change the electronic landscape of the molecule, potentially altering its binding mode or affinity. dongguk.edumdpi.com

Substituent/PositionObserved/Predicted Effect on Molecular PropertiesImpact on Biological Activity/InteractionsReference Example
2-ChloroElectron-withdrawing; increases acidity of sulfonamide; modifies ring's electronic profile.Essential for potency in certain target classes; can reduce metabolic bioactivation. nih.govacs.orgP2X4 receptor inhibitors acs.org
Unsubstituted ThiopheneBaseline electronic and steric profile.Often shows lower or no activity compared to substituted analogs. acs.orgP2X4 receptor inhibitors acs.org
5-ChloroElectron-withdrawing; different positional influence on electronics compared to 2-chloro.In 2-acetylthiophenes, a 5-Cl substituent reduced reactive metabolite formation more than a 4-Cl. nih.govBioactivation of 2-acetylthiophenes nih.gov
5-BromoElectron-withdrawing, but larger and more polarizable than chlorine.Reduced bioactivation more than a 5-Cl group in the 2-acetylthiophene series. nih.govBioactivation of 2-acetylthiophenes nih.gov
5-MethylElectron-donating; increases lipophilicity.Abolished detectable adduct formation in the 2-acetylthiophene series. nih.govBioactivation of 2-acetylthiophenes nih.gov
Additional substitutions (e.g., 2,5-Dichloro)Further modifies electronic and steric properties.Leads to distinct biological profiles, such as activity against NF-κB and Caspase-3. nih.gov2,5-Dichlorothiophene-3-sulfonamide nih.gov

Emerging Applications and Research Frontiers

Role as Synthetic Building Blocks in Complex Organic Synthesis

The inherent reactivity of 2-chlorothiophene-3-sulfonamide and its derivatives makes it a crucial intermediate in the synthesis of more complex molecules. Its structure provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures.

This compound serves as a foundational scaffold for the synthesis of a wide array of heterocyclic compounds. The functionalized derivatives of such heterocycles are broadly applicable in medicine and chemistry as precursors for more intricate products. researchgate.net The reactivity of the thiophene (B33073) ring, combined with the directing effects of the chloro and sulfonamide substituents, allows for controlled and regioselective reactions.

Research has demonstrated that 2-chlorothiophene (B1346680) can react efficiently with N-alkylidene sulfonamides in the presence of an acid catalyst to produce 2,5-disubstituted thiophenes in good yields. researchgate.netresearchgate.net Furthermore, derivatives such as 3-(Bromomethyl)-2-chlorothiophene are particularly valuable as intermediates. The electrophilic nature of the bromomethyl group facilitates reactions with nucleophiles, allowing for the assembly of complex heterocyclic systems. This versatility establishes these compounds as critical building blocks in synthetic organic chemistry.

The thiophene sulfonamide moiety is a key structural feature in a variety of biologically active compounds, making this compound and its analogues significant precursors in pharmaceutical development. chemimpex.commdpi.comresearchgate.net These intermediates are instrumental in synthesizing drugs for a range of therapeutic areas, including inflammatory and infectious diseases. chemimpex.com

For instance, derivatives like 3-Acetyl-5-chlorothiophene-2-sulfonamide are vital for creating drugs that target specific enzymes. One notable application is in the synthesis of carbonic anhydrase inhibitors. A related compound, 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, is also recognized as an important pharmaceutical intermediate. Research has also focused on chlorothiophene-amides as inhibitors of coagulation factors Xa and thrombin, highlighting their potential in developing new anticoagulant therapies. google.comacs.org The synthesis of these complex inhibitors often relies on the versatile and convergent pathways enabled by chlorothiophene-based central fragments. acs.org

Table 1: Research Findings on this compound and Derivatives in Synthesis

Application Area Research Finding Key Intermediates/Derivatives Source(s)
Heterocyclic Synthesis Reacts with N-alkylidene sulfonamides to yield complex disubstituted thiophenes. 2-Chlorothiophene researchgate.netresearchgate.net
Serves as a versatile building block for complex molecules via its reactive bromomethyl group. 3-(Bromomethyl)-2-chlorothiophene
Pharmaceutical Synthesis Used as an intermediate for drugs targeting inflammatory and infectious diseases. 3-Acetyl-5-chlorothiophene-2-sulfonamide chemimpex.com
Acts as a precursor for inhibitors of coagulation factors Xa and thrombin. Chlorothiophene-amides google.comacs.org
Identified as a key intermediate in pharmaceutical manufacturing. 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Applications in Agrochemical Research

The biological activity inherent in the thiophene sulfonamide structure extends to the field of agriculture, where these compounds are being explored for the development of new crop protection solutions. chemimpex.com

Derivatives of this compound are utilized in the formulation of agrochemicals designed to protect crops from various threats. chemimpex.com Compounds such as 3-Acetyl-5-chlorothiophene-2-sulfonamide have been integrated into pesticide formulations to improve their effectiveness against agricultural pests. The biological activity of these molecules suggests their potential use as active ingredients in novel pesticides or herbicides. smolecule.com Their role as key intermediates in organic synthesis allows chemists to create a library of related compounds for screening and development of more effective and targeted crop protection agents. alibaba.com

Contributions to Material Science and Advanced Materials

The unique electronic and structural properties of the thiophene ring make this compound and its derivatives promising candidates for applications in material science. smolecule.com

Thiophene-based molecules are well-known for their utility in organic electronics and functional polymers due to their aromaticity and electrical properties. smolecule.com The this compound scaffold is being investigated for its potential to create novel materials with specific electrical and optical characteristics. chemimpex.com Derivatives like bromomethyl-thiophenes are particularly suited for polymerization reactions, leading to the formation of polythiophenes. These polymers are of significant interest for their potential use in organic electronics, where the thiophene unit's ability to facilitate π-electron delocalization is a key advantage.

Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic properties of thiophene-containing compounds make them attractive candidates for applications in organic electronics. Thiophene and its derivatives are recognized for their utility in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.combenthamdirect.comresearchgate.net The electron-rich nature of the thiophene ring allows for efficient charge transport, a critical characteristic for semiconductor materials used in these devices. mdpi.com

Computational studies on thiophene sulfonamide derivatives suggest their potential suitability for such applications. mdpi.com The electronic and optical properties of these molecules can be tuned by altering the substituents on the thiophene ring. While specific experimental studies detailing the integration of this compound into OLED or OFET devices are not yet prevalent in the literature, the foundational characteristics of its structural class suggest a promising avenue for future research in materials science. scbt.comsmolecule.com The aromatic character and potential for extended π-electronic delocalization are key features that warrant further investigation for applications in novel electronic materials. mdpi.comsmolecule.com

Utilization in Biochemical Assay Development

Thiophene sulfonamides are valuable tools in the realm of biochemical research, particularly in the development of assays to probe biological systems. The sulfonamide functional group is a well-established pharmacophore, known to interact with various biological targets. ontosight.ainih.gov This property is leveraged in the design of molecules for biochemical assays aimed at studying enzyme functions and metabolic activities.

For instance, the related compound 3-Acetyl-5-chlorothiophene-2-sulfonamide is utilized as a tool in biochemical assays to aid researchers in studying enzyme interactions and metabolic pathways. The structural similarities suggest that this compound could also serve as a scaffold or intermediate in the synthesis of probes for assay development.

Tools for Studying Enzyme Interactions and Metabolic Pathways

The study of enzyme inhibition is a critical area of biochemical research, providing insights into disease mechanisms and aiding in drug discovery. Sulfonamides, as a class, are known for their ability to inhibit various enzymes, including carbonic anhydrases and dihydropteroate (B1496061) synthetase, which are crucial in different metabolic pathways. ontosight.ainih.gov

Specific research has been conducted on thiophene sulfonamide derivatives as enzyme inhibitors. A study on aldose reductase (AR), an enzyme implicated in diabetic complications, investigated the inhibitory effects of several sulfonamide compounds. tandfonline.com Among the tested molecules were 5-chlorothiophene-2-sulfonamide (B1586055) and 2,5-dichlorothiophene-3-sulfonamide (B1305105), both of which are structurally related to this compound. tandfonline.com The study found that these compounds were effective inhibitors of sheep kidney AR, with 2,5-dichlorothiophene-3-sulfonamide being the most potent among those tested. tandfonline.com This research highlights the potential of chlorothiophene sulfonamides to serve as tools for studying enzyme kinetics and inhibition, which is fundamental to understanding metabolic pathways.

Table 1: Inhibition of Aldose Reductase by Related Thiophene Sulfonamide Derivatives

Compound Inhibition Constant (Kᵢ) (µM) Inhibition Type
5-chlorothiophene-2-sulfonamide 45.61 ± 12.58 Competitive
2,5-dichlorothiophene-3-sulfonamide 25.72 ± 6.45 Non-competitive

Data sourced from a study on sheep kidney aldose reductase. tandfonline.com

Exploratory Environmental Applications

The prevalence of sulfonamide-based pharmaceuticals in the environment has led to research into their fate and potential applications in environmental monitoring and remediation.

Potential in Wastewater Treatment Processes (as a subject of study for removal of contaminants)

Sulfonamide antibiotics are frequently detected in wastewater, and their removal is a significant concern for environmental health. bohrium.comnih.gov Consequently, various wastewater treatment processes are studied for their efficacy in removing these compounds. Research has shown that sulfonamides can be removed through processes such as biodegradation and adsorption in systems like constructed wetlands and biological aerated filters. bohrium.comnih.govcsic.es The removal efficiency can vary depending on the specific sulfonamide and the treatment method. bohrium.comnih.gov While this compound itself is not specifically mentioned in these studies, as a member of the sulfonamide class, it could be a relevant subject for future research on the removal of emerging contaminants from wastewater. researchgate.netresearchgate.net The study of such compounds in wastewater treatment is crucial for developing effective strategies to mitigate the environmental impact of pharmaceuticals.

Application in Biosensing of Environmental Pollutants (e.g., bisulfite)

There is a growing demand for sensitive and selective methods to detect environmental pollutants. Thiophene derivatives have been identified as promising candidates for the development of chemosensors. mdpi.combohrium.com Specifically, thiophenes have been investigated for their application in the sensing of bisulfite (HSO₃⁻), a common environmental pollutant. mdpi.comnih.gov The detection mechanism often involves a specific chemical reaction between the thiophene-based probe and the bisulfite anion, leading to a measurable change in an optical property, such as color or fluorescence. nih.govacs.org

While direct application of this compound as a bisulfite sensor has not been detailed, the inherent properties of the thiophene ring suggest its potential as a building block for such sensors. bohrium.com The development of novel probes for the detection of bisulfite and other pollutants is an active area of research, and the functional groups of this compound could be modified to create selective and sensitive biosensors. nih.govdntb.gov.uamdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-Chlorothiophene-3-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonation of the thiophene ring followed by chlorination and amination . For example:

  • Step 1 : Sulfonation of 2-chlorothiophene using chlorosulfonic acid to introduce the sulfonyl group.
  • Step 2 : Reaction with ammonia or primary amines to form the sulfonamide moiety .
  • Step 3 : Purification via recrystallization or chromatography to isolate the product .
    Key intermediates like 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 166964-35-8) may serve as precursors .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and aromatic ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in related sulfonamide compounds .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation, as the chlorothiophene moiety is prone to light-induced reactions .
  • Temperature : Stability testing at 4°C (short-term) and -20°C (long-term) is recommended. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Reaction Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
  • Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency .
  • Continuous Flow Reactors : Improve reaction control and scalability, as seen in similar sulfonamide syntheses .

Q. What strategies address conflicting biological activity data in enzymatic assays?

  • Assay Validation : Replicate experiments under standardized conditions (pH, temperature, and enzyme concentration) .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Computational Docking : Compare binding affinities of the compound and its metabolites to target enzymes (e.g., thrombin or factor Xa) using molecular modeling tools .

Q. How can computational methods guide the design of derivatives with enhanced solubility and activity?

  • QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with solubility and potency. For example, replacing the chloro group with electron-withdrawing substituents (e.g., -CF₃) may improve membrane permeability .
  • LogP Optimization : Reduce hydrophobicity by introducing polar groups (e.g., -OH or -NH₂) while monitoring activity via in vitro assays .

Q. What experimental approaches resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Synthesize deuterated analogs to track reaction pathways and confirm assignments .
  • Cross-Validation : Compare data with structurally related compounds (e.g., 2-Bromothiophen-3-amine hydrochloride) to identify systematic errors .

Q. How is the compound’s reactivity in cross-coupling reactions exploited for material science applications?

  • Suzuki-Miyaura Coupling : React the chloro group with boronic acids to create conjugated polymers for organic electronics .
  • Thiophene Ring Functionalization : Introduce sulfonate esters via nucleophilic substitution for ionic conductivity studies .

Methodological Considerations

Q. What protocols ensure reproducibility in sulfonamide synthesis?

  • Stoichiometric Precision : Use anhydrous conditions and rigorously dried reagents to prevent hydrolysis .
  • In Situ Monitoring : Employ FT-IR to track the disappearance of sulfonyl chloride intermediates (peak ~1370 cm⁻¹) .

Q. How are toxicity and environmental impacts assessed during preclinical studies?

  • Ames Test : Evaluate mutagenicity using bacterial reverse mutation assays .
  • Ecotoxicity Screening : Use Daphnia magna or algae models to assess aquatic toxicity, as mandated by REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.